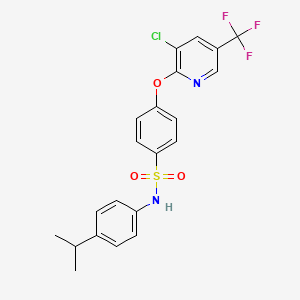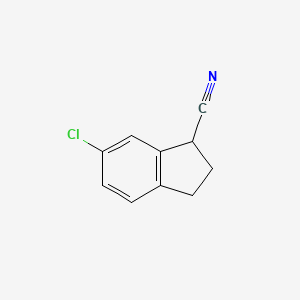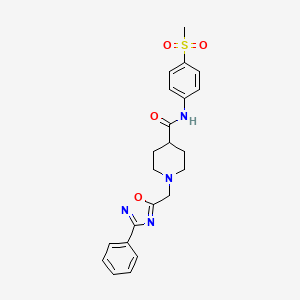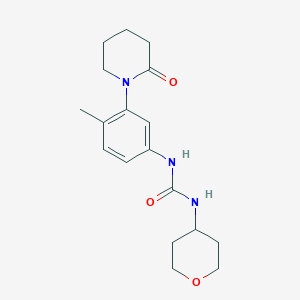![molecular formula C17H13ClN2O3 B2748367 (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327168-84-2](/img/structure/B2748367.png)
(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, also known as CHIM-1, is a synthetic compound that has been studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its ability to inhibit the activity of specific enzymes and signaling pathways. In cancer research, this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, this compound inhibits the activity of NF-κB, a signaling pathway involved in the production of inflammatory cytokines. In neurological disorder research, this compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific disease being studied. In cancer research, this compound induces apoptosis and inhibits cell proliferation. In inflammation research, this compound reduces the production of inflammatory cytokines and decreases inflammation. In neurological disorder research, this compound improves cognitive function and reduces oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide in lab experiments include its ability to inhibit specific enzymes and signaling pathways, its potential therapeutic applications in various diseases, and its relatively low toxicity. The limitations of using this compound in lab experiments include its limited solubility in water and its potential off-target effects.
Orientations Futures
For research on (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide include exploring its potential therapeutic applications in additional diseases, optimizing its chemical structure, and conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves the reaction of 2-chloro-4-methylbenzaldehyde with 3-amino-4-hydroxycoumarin in the presence of acetic acid and ethanol. The resulting product is then treated with hydrochloric acid to obtain this compound in its final form.
Applications De Recherche Scientifique
(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce oxidative stress.
Propriétés
IUPAC Name |
2-(2-chloro-4-methylphenyl)imino-7-hydroxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-9-2-5-14(13(18)6-9)20-17-12(16(19)22)7-10-3-4-11(21)8-15(10)23-17/h2-8,21H,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPMABJEPBYBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)
![Tert-butyl 2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2748288.png)


![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2748296.png)




![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)

![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)